1-Chloroisoquinoline-8-carbaldehyde

CAS No.: 1337879-86-3

Cat. No.: VC2891318

Molecular Formula: C10H6ClNO

Molecular Weight: 191.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1337879-86-3 |

|---|---|

| Molecular Formula | C10H6ClNO |

| Molecular Weight | 191.61 g/mol |

| IUPAC Name | 1-chloroisoquinoline-8-carbaldehyde |

| Standard InChI | InChI=1S/C10H6ClNO/c11-10-9-7(4-5-12-10)2-1-3-8(9)6-13/h1-6H |

| Standard InChI Key | RBENJZULBCCIHO-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)C=O)C(=NC=C2)Cl |

| Canonical SMILES | C1=CC2=C(C(=C1)C=O)C(=NC=C2)Cl |

Introduction

Chemical Structure and Properties

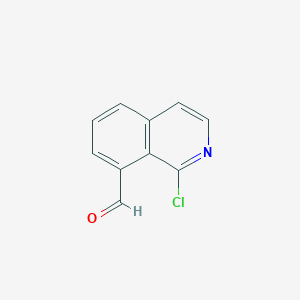

1-Chloroisoquinoline-8-carbaldehyde (CAS No. 1337879-86-3) is an isoquinoline derivative that contains a bicyclic aromatic system with a pyridine ring fused to a benzene ring. The compound features strategic functionalization with a chlorine atom at position 1 and a carbaldehyde group at position 8, creating a molecule with unique electronic distribution and reactivity patterns .

Physical and Chemical Identifiers

The table below summarizes the key chemical identifiers and physical properties of 1-Chloroisoquinoline-8-carbaldehyde:

| Property | Value |

|---|---|

| CAS Number | 1337879-86-3 |

| Molecular Formula | C₁₀H₆ClNO |

| Molecular Weight | 191.61 g/mol |

| IUPAC Name | 1-chloroisoquinoline-8-carbaldehyde |

| InChI | InChI=1S/C10H6ClNO/c11-10-9-7(4-5-12-10)2-1-3-8(9)6-13/h1-6H |

| InChIKey | RBENJZULBCCIHO-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)C=O)C(=NC=C2)Cl |

| Creation Date | 2015-12-11 |

| Modification Date | 2025-03-01 |

The compound has a defined molecular structure with specific chemical characteristics that influence its reactivity and potential applications. The presence of both a chlorine atom and a carbaldehyde group creates multiple sites for chemical modifications, making it a versatile building block for synthetic chemistry .

Structural Characteristics

The carbaldehyde group at position 8 is a highly reactive functional group that can participate in numerous chemical transformations, including condensation reactions, reductions, and oxidations. This makes the compound particularly valuable as a synthetic intermediate in the preparation of more complex molecules.

Applications in Pharmaceutical Research

1-Chloroisoquinoline-8-carbaldehyde has potential applications in pharmaceutical research as a valuable building block for the synthesis of biologically active compounds.

Pharmaceutical Intermediates

Similar to related compounds like 1-Chloroisoquinoline-5-carbaldehyde, this compound likely serves as "a precursor for synthesizing various heterocyclic compounds with potential pharmacological activities". The strategic positioning of both the chlorine atom and the carbaldehyde group provides multiple sites for further chemical modifications, making it a valuable intermediate in medicinal chemistry.

Material Science Applications

Beyond pharmaceutical applications, 1-Chloroisoquinoline-8-carbaldehyde may have significant utility in material science.

Coordination Chemistry

Isoquinoline derivatives are frequently employed in material science, particularly in designing ligands for coordination chemistry. The 1-Chloroisoquinoline-8-carbaldehyde structure, with its potential for metal coordination through the nitrogen atom and the carbonyl oxygen, may serve as a useful ligand for the preparation of metal complexes with unique properties.

Catalyst Development

Related heterocyclic compounds have been used as catalysts in various chemical transformations. The electronic properties of 1-Chloroisoquinoline-8-carbaldehyde, influenced by the chlorine and carbaldehyde substituents, might make it a suitable candidate for catalyst development or as a precursor to catalytic systems.

Structure-Activity Relationships

The specific positioning of functional groups in isoquinoline derivatives significantly affects their properties and biological activities, providing valuable insights into structure-activity relationships.

Comparison with Related Compounds

The positioning of functional groups in 1-Chloroisoquinoline-8-carbaldehyde creates a unique electronic distribution that distinguishes it from structural isomers such as 3-Chloroisoquinoline-8-carbaldehyde and 1-Chloroisoquinoline-5-carbaldehyde. These structural differences likely result in distinct chemical reactivity and biological interactions.

Electronic Effects

Current Research and Future Perspectives

Research on 1-Chloroisoquinoline-8-carbaldehyde appears to be in relatively early stages, as indicated by its addition to chemical databases in 2015 with updates continuing into 2025 .

Relevance to Current Trends

The current focus on heterocyclic compounds in medicinal chemistry suggests that 1-Chloroisoquinoline-8-carbaldehyde could find applications in various therapeutic areas. Research on related compounds such as 8-hydroxyquinoline derivatives has explored their application as "iron-chelators for neuroprotection, anticancer agents, inhibitors of 2OG-dependent enzymes, chelators of metalloproteins, anti-HIV agents, antifungal agents, antileishmanial agents, antischistosomal agents, mycobacterium tuberculosis inhibitors, and botulinum neurotoxin inhibitors" .

Given the structural relationship between isoquinolines and quinolines, 1-Chloroisoquinoline-8-carbaldehyde may have potential in similar therapeutic areas, particularly where its specific electronic and steric properties offer advantages.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume